molecular formula C23H28N2O5 B2685307 1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate CAS No. 1216752-26-9

1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate

Cat. No.: B2685307
CAS No.: 1216752-26-9
M. Wt: 412.486
InChI Key: RPLMYFDBYKMFJP-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate is a complex organic compound that features both indole and phenylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Indole Derivative: The starting material, 2,3-dimethylindole, is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using a suitable alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

    Amination: The alkylated product undergoes nucleophilic substitution with 2,3-dimethylaniline to form the desired amine.

    Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the indole or phenylamine groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced indole or phenylamine derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dimethyl-1H-indol-1-yl)-3-aminopropan-2-ol
  • 1-(2,3-dimethylphenyl)-3-aminopropan-2-ol
  • 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol

Uniqueness

1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate is unique due to the presence of both indole and phenylamine groups, which provide a versatile platform for further chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,3-dimethylanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.C2H2O4/c1-14-8-7-10-20(15(14)2)22-12-18(24)13-23-17(4)16(3)19-9-5-6-11-21(19)23;3-1(4)2(5)6/h5-11,18,22,24H,12-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLMYFDBYKMFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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